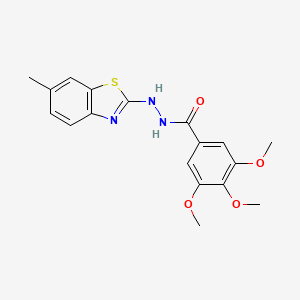

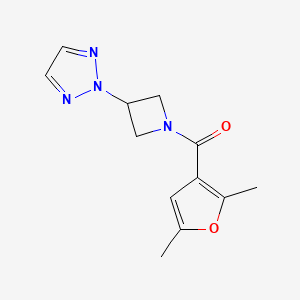

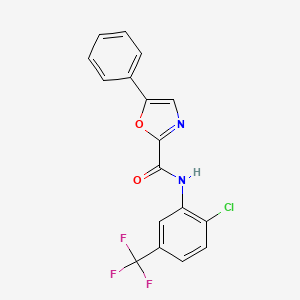

![molecular formula C23H23N5O3 B2589794 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one CAS No. 951616-69-6](/img/structure/B2589794.png)

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a piperazine ring, like the one in your molecule, are often used in the development of pharmaceuticals . The piperazine ring can interact with various biological targets, making it a versatile moiety in drug design .

Molecular Structure Analysis

The piperazine ring in these types of compounds often adopts a chair conformation, with the substituents in equatorial positions .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a piperazine ring can influence the compound’s solubility, boiling point, and melting point .科学的研究の応用

Antitumor Activity

The compound has shown potential in antitumor activity . Derivatives of this compound have been evaluated for their efficacy against various human cancer cell lines, including melanoma, prostate cancer, glioblastoma, and non-small cell lung cancer cells . The structure of the compound allows for modifications that can target specific receptors or pathways involved in cancer progression.

Antiviral Properties

Research indicates that certain derivatives of the compound may possess antiviral properties . This is particularly relevant in the design of new drugs that can inhibit the replication of viruses at a molecular level, potentially leading to treatments for diseases like influenza .

Enzyme Inhibition

The compound’s structure is conducive to enzyme inhibition , which is a crucial aspect of drug development. By inhibiting specific enzymes, derivatives of this compound could be used to treat diseases where enzyme activity is a contributing factor, such as metabolic disorders or certain types of cancer .

Neuroprotective Effects

Compounds with similar structures have been associated with neuroprotective effects . This suggests that AKOS005038595 and its derivatives could be explored for their potential in treating neurodegenerative diseases or protecting neuronal health .

Synthetic Methodology

The compound serves as a key intermediate in the synthesis of imidazoles , which are important in pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications . Its versatility in synthetic chemistry makes it valuable for developing new materials and drugs.

Traditional Medicine Insights

Derivatives of this compound have been isolated from traditional Chinese medicines and have shown more potent activities than some known active constituents. This highlights the compound’s relevance in understanding and enhancing the efficacy of traditional medicinal practices .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-3-26-14-19-21(25-26)22(30)28(13-17-7-5-4-6-8-17)23(31)27(19)15-20(29)24-18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKNYLPMEKINNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

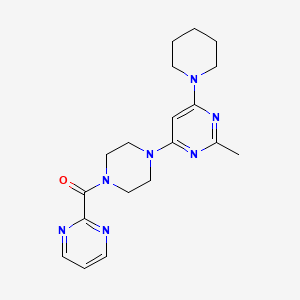

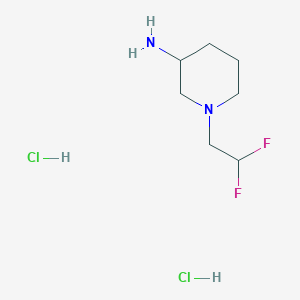

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)

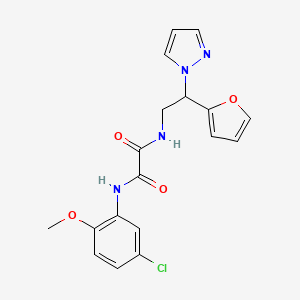

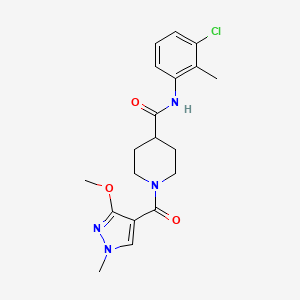

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)

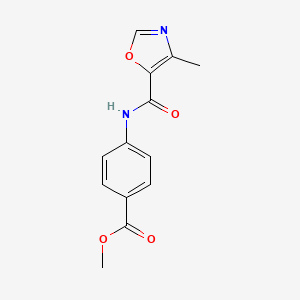

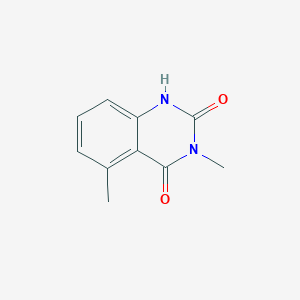

![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)